molecular formula C6H4BrNO2 B086055 3-Bromoisonicotinic acid CAS No. 13959-02-9

3-Bromoisonicotinic acid

Cat. No. B086055
CAS RN: 13959-02-9
M. Wt: 202.01 g/mol
InChI Key: AVXWWBFBRTXBRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromoisonicotinic acid derivatives involves regioselective lithiation processes. For instance, lithiation of 5-bromonicotinic acid protected as secondary or tertiary amide, as well as (4,4'-dimethyl)oxazoline with lithium amides, has been reported. This process has demonstrated unusual C-2 and C-4 regioselective lithiation using LTMP versus LDA, offering a new route to substituted nicotinic acid scaffolds (Robert et al., 2006).

Molecular Structure Analysis

The molecular structure of 3-Bromoisonicotinic acid and its derivatives has been extensively studied. This includes investigations into the polymorphic phase transformation in the 3-bromo-trans-cinnamic acid system, which exhibits two crystalline polymorphic forms. These studies provide insights into the thermodynamic and kinetic aspects of these transformations (Ahn et al., 2001).

Chemical Reactions and Properties

3-Bromoisonicotinic acid undergoes various chemical reactions, including bromocyclization and cross-coupling reactions. These reactions are facilitated by its active bromo group, which makes it a versatile building block for synthesizing complex molecules. For example, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization illustrates the compound's reactivity and utility in creating heterocyclic structures (Zheng et al., 2019).

Physical Properties Analysis

The physical properties of 3-Bromoisonicotinic acid, such as its polymorphic phases, have been investigated to understand its behavior under different conditions. The phase transformation studies of 3-bromo-trans-cinnamic acid have shed light on the structural properties of its polymorphic forms, contributing to the understanding of its physical characteristics (Ahn et al., 2001).

Chemical Properties Analysis

The chemical properties of 3-Bromoisonicotinic acid, including its reactivity and interaction with other molecules, have been a focus of research. Studies on electron-induced reactions in 3-Bromopyruvic acid, a related compound, have provided insights into its potential as an anti-cancer drug and its interactions with low-energy electrons, highlighting the significance of the bromine atom in its structure (Ferreira da Silva et al., 2019).

Scientific Research Applications

  • Anticancer Properties : 3-Bromopyruvic acid (3-BP) has been shown to be a potent anticancer compound, mainly due to its strong inhibition of glycolytic enzymes, especially glyceraldehyde 3-phosphate dehydrogenase. This inhibition is significant since cancer cells often rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect (Sadowska-Bartosz et al., 2014).

  • Cellular Uptake and Stability : The transport of 3-BP into cells is essential for its intracellular effects. Studies have shown that 3-BP uptake by human erythrocytes is linear within the first 3 minutes and is pH-dependent. However, the compound has a short half-life under physiological conditions, which has implications for its administration and stability in therapeutic applications (Glick et al., 2014).

  • Interaction with Glutathione : 3-BP reacts with glutathione (GSH) in cells, forming a conjugate. This reaction appears to be a major cause of GSH loss in cells treated with 3-BP, which can lead to oxidative stress (Sadowska-Bartosz et al., 2016).

  • Potential as a Radiosensitizer : Due to the presence of a bromine atom in 3-BP, it shows increased reactivity towards low-energy electrons. This suggests that 3-BP could act as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation therapy (Ferreira da Silva et al., 2019).

  • Synergistic Effects with Other Treatments : Research indicates that 3-BP can work synergistically with other anticancer treatments. For instance, a combination of 3-BP and methyl jasmonate showed enhanced efficacy in tumor-bearing mice without significant side effects on the kidney, liver, immune system, and body weight (Yousefi et al., 2020).

  • Targeted Drug Delivery : The construction of folic acid-modified liquid crystalline nanoparticles containing 3-BP demonstrated improved targeted antitumor effects in tumor-bearing nude mice, suggesting a promising avenue for minimizing the side effects of direct 3-BP chemotherapy (Hou et al., 2020).

  • Broad Antitumor Activity : 3-BP has been shown to have broad action against multiple cancer types, both in vitro and in vivo, suggesting its potential as a versatile anticancer agent (Azevedo-Silva et al., 2016).

  • Antifungal and Antiparasitic Properties : Besides its anticancer potential, 3-BP has also been found to have antifungal and antiparasitic properties, acting strongly against Cryptococcus neoformans and exhibiting inhibitory effects on various parasitic and bacterial enzymes (Dyląg et al., 2013).

Safety And Hazards

3-Bromoisonicotinic acid should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

3-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXWWBFBRTXBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355886
Record name 3-bromoisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoisonicotinic acid

CAS RN

13959-02-9
Record name 3-Bromoisonicotinic acid
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Record name 3-bromoisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridine-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

12.9 g (75 mmole) of 3-bromo-4-picoline was added to a purple solution of 23.7 g (0.15 mole) of potassium permanganate in 600 mL of water. This mixture was vigorously stirred 36 hrs. at 45° C. The resulting black solid was filtered and washed with 4×50 mL of hot water. The filtrate was concentrated to ~50 mL. A viscous liquid with black solid resulted. This was filtered through celite, which was washed with 3×20 mL of water. 150 mL of ice cold 2N hydrochloric acid was added. The resulting voluminous white precipitate was filtered and the solid was dried in vacuo to give 3-bromoisonicotinic acid as white powder.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.54 g of diisopropylamine and 50 ml of tetrahydrofuran was stirred while cooling in a dry ice-acetone bath. To the reaction mixture, 20 ml of 1.6 M hexane solution of n-butyllithium was added so that the temperature of the reaction mixture did not exceed −40° C. The reaction mixture was stirred for 30 minutes. Then, a mixture of 4.74 g of 3-bromopyridine and 5 ml of tetrahydrofuran was added so that the temperature of the reaction mixture did not exceed −60° C. The reaction mixture was stirred for further 30 minutes. Crushed dry ice was added to the reaction mixture and then cooling was stopped. The reaction mixture was stirred until the temperature retuned to room temperature. Water was added thereto, most of hexane and tetrahydrofuran was removed under reduced pressure. The residue was washed with tert-butyl methyl ether, and the aqueous layers were collected. To the collected aqueous layers, concentrated hydrochloric acid was added while ice-cooling so that pH of the mixture was made to be 3 and stirred for one hour, followed by extraction with ethyl acetate three times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 0.69 g of 3-bromo isonicotinic acid.
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
SJ Li, K Li, YW Li - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
… 4.02 g 3-bromoisonicotinic acid (2 mmol) was added to 50 mL THF at room temperature. After stirring for 5 min, the solution was filtered and sealed with perforated parafilm …
Number of citations: 0 www.degruyter.com
HL Jia, J Zhou, X Wang, H Zhao… - … für Kristallographie-New …, 2020 - degruyter.com
C 6 H 4 BrNO 2 , monoclinic, P2 1 /c (no. 14), a = 11.9715(14) Å, b = 7.5753(7) Å, c = 7.4498(8) Å, β = 102.302(4), V = 660.09(12) Å 3 , Z = 4, R gt (F) = 0.0290, wR ref (F 2 ) = 0.0635, T = …
Number of citations: 0 www.degruyter.com
KA Cirigottis, E Ritchie, WC Taylor - Australian Journal of …, 1974 - CSIRO Publishing
… In the present work which was completed before the publication of their results, the acid chosen for study was 3-bromoisonicotinic acid since in this substance greatly enhanced …
Number of citations: 54 www.publish.csiro.au
F Pierre, PC Chua, SE O'Brien… - Journal of medicinal …, 2011 - ACS Publications
Herein we chronicle the discovery of CX-4945 (25n), a first-in-class, orally bioavailable ATP-competitive inhibitor of protein kinase CK2 in clinical trials for cancer. CK2 has long been …
Number of citations: 320 pubs.acs.org
SV Kessar, YP Gupta, P Singh, SK Gupta… - Proceedings of the Indian …, 1979 - Springer
… Thionyl chloride (5 ml) was added to 3-bromoisonicotinic acid (2-02 g) with cooling and then the mixture was heated (60-70 for 3 hr. Excess thionyl chloride was distilled off under …
Number of citations: 3 link.springer.com
G Zheng, AM Smith, X Huang… - Journal of medicinal …, 2013 - ACS Publications
… As an alternative, analogues 84 and 85 were synthesized starting from 3-bromoisonicotinic acid (80). Ethyl esterification of 80 followed by Suzuki coupling with phenylboronic acid …
Number of citations: 38 pubs.acs.org
L Ma - 62nd Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
… Second, 3-bromoisonicotinic acid or 3-bromopyridin-4-yl)methanol was used to replace methyl 2-bromopyridine-3-carboxylate and no domino products formed. Both of these …
Number of citations: 2 acswebcontent.acs.org
R Xu - research.rug.nl
… 1-bromo-2-naphthoic acid (30b) and 3-bromoisonicotinic acid (31b) proceeded smoothly, providing … 4-bromonicotinic acid (29b) and 3-bromoisonicotinic acid (31b) have pyridine moiety …
Number of citations: 0 research.rug.nl
AD Dunn - Organic preparations and procedures international, 1997 - Taylor & Francis
Unfortunately, this ring system is not readily accessible and all current methods of synthesis are rather time con~ uming.~-~ Our interest in ring systems fused to pyridines has led us to …
Number of citations: 2 www.tandfonline.com
P Li, L Liu, B Lou, H Zhan - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 20 H 24 N 4 O 6 , triclinic, P1̄ (no. 2), a = 8.2441(5) Å, b = 11.6409(6) Å, c = 12.0107(9) Å, α = 64.328(6), β = 70.778(6), γ = 86.678(4), V = 976.09(12) Å 3 , Z = 2, R gt (F) = 0.0671, …
Number of citations: 0 www.degruyter.com

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